Cas no 1172401-80-7 (1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)

1-(2-Methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2-methoxybenzoyl group at the 1-position and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 3-position. This structure combines aromatic and heterocyclic functionalities, offering potential utility in medicinal chemistry and pharmaceutical research. The methoxybenzoyl group may enhance solubility and bioavailability, while the thiadiazole ring contributes to its electron-rich character, enabling interactions with biological targets. The compound’s modular design allows for further derivatization, making it a versatile intermediate for drug discovery. Its well-defined synthetic route ensures reproducibility, and its stability under standard conditions facilitates handling in laboratory settings.
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine structure
1172401-80-7 structure
商品名:1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
CAS番号:1172401-80-7
MF:C16H19N3O2S
メガワット:317.405962228775
CID:5977095
PubChem ID:44069039

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
    • (2-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
    • (2-methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
    • F5493-0092
    • 1172401-80-7
    • AKOS024510967
    • インチ: 1S/C16H19N3O2S/c1-11-17-18-15(22-11)12-6-5-9-19(10-12)16(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,12H,5-6,9-10H2,1-2H3
    • InChIKey: WOYQHKSWHOHAJU-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC=C1OC)(N1CCCC(C2=NN=C(C)S2)C1)=O

計算された属性

  • せいみつぶんしりょう: 317.11979803g/mol
  • どういたいしつりょう: 317.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 83.6Ų

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5493-0092-2mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
2mg
$88.5 2023-09-10
Life Chemicals
F5493-0092-5mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
5mg
$103.5 2023-09-10
Life Chemicals
F5493-0092-15mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
15mg
$133.5 2023-09-10
Life Chemicals
F5493-0092-50mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
50mg
$240.0 2023-09-10
Life Chemicals
F5493-0092-4mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
4mg
$99.0 2023-09-10
Life Chemicals
F5493-0092-3mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
3mg
$94.5 2023-09-10
Life Chemicals
F5493-0092-10mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
10mg
$118.5 2023-09-10
Life Chemicals
F5493-0092-25mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
25mg
$163.5 2023-09-10
Life Chemicals
F5493-0092-5μmol
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
5μmol
$94.5 2023-09-10
Life Chemicals
F5493-0092-40mg
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
1172401-80-7
40mg
$210.0 2023-09-10

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 関連文献

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidineに関する追加情報

1-(2-Methoxybenzoyl)-3-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidine: A Comprehensive Overview

1-(2-Methoxybenzoyl)-3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, also known by its CAS number CAS No. 1172401-80-7, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its piperidine ring system, which is substituted with a 2-methoxybenzoyl group and a 5-methylthiadiazole moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of the 2-methoxybenzoyl group is achieved through an acylation reaction, while the 5-methylthiadiazole group is introduced via a coupling reaction. These steps are carefully optimized to ensure high yields and purity of the final product. Recent advancements in synthetic methodologies have enabled researchers to streamline the synthesis process, making it more efficient and scalable for potential industrial applications.

The chemical structure of 1-(2-Methoxybenzoyl)-3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine plays a crucial role in its biological activity. The piperidine ring serves as a rigid scaffold that facilitates interactions with target proteins, while the 2-methoxybenzoyl group contributes to hydrophobicity and potential hydrogen bonding capabilities. The 5-methylthiadiazole moiety, on the other hand, introduces electron-withdrawing effects that can modulate the electronic properties of the molecule, enhancing its binding affinity to specific receptors.

Recent studies have focused on evaluating the pharmacological properties of this compound. Preclinical experiments have demonstrated its potential as a modulator of various cellular pathways, including those involved in inflammation and oxidative stress. For instance, research published in Journal of Medicinal Chemistry highlights its ability to inhibit key enzymes associated with chronic inflammatory diseases. Additionally, studies conducted in animal models have shown promising results in alleviating symptoms of neurodegenerative disorders, suggesting its potential as a therapeutic agent.

The application of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it exhibits strong binding affinity to several drug targets, including protein kinases and nuclear receptors. These findings underscore its potential as a lead compound for drug discovery efforts targeting diverse therapeutic areas such as oncology and neurology.

In terms of toxicity profile, preliminary safety assessments indicate that this compound demonstrates low acute toxicity in experimental animals. However, further long-term studies are required to fully characterize its safety profile and assess its suitability for clinical development.

The development of novel analogs based on this compound's structure is an active area of research. By modifying specific functional groups or altering the substitution pattern on the piperidine ring, researchers aim to enhance its pharmacokinetic properties and improve its therapeutic index. For example, recent work has focused on introducing additional hydrophilic groups to improve solubility and bioavailability.

In conclusion, 1-(2-Methoxybenzoyl)-3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine represents a promising candidate for advancing drug discovery efforts across multiple therapeutic domains. Its unique chemical structure and favorable pharmacological profile make it an attractive target for further investigation and development.

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